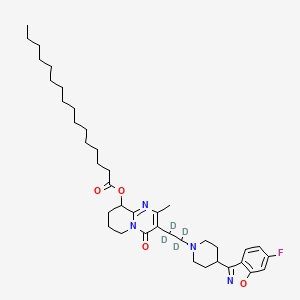

Paliperidone Palmitate-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Paliperidone Palmitate-d4 is a deuterated form of Paliperidone Palmitate, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is a long-acting injectable formulation designed to improve medication adherence by reducing the frequency of administration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Paliperidone Palmitate-d4 involves the reaction of Paliperidone with palmitic acid or its derivatives in the presence of an organic base and an inorganic base . The process typically includes:

Reacting Paliperidone: with palmitoyl chloride in the presence of a mixture of organic and inorganic bases.

Stepped Cooling Mode: This method is used to control the crystallization process and particle size distribution.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the aforementioned methods, ensuring consistency in particle size and purity. The process is optimized for scalability and compliance with pharmaceutical manufacturing standards .

Análisis De Reacciones Químicas

Types of Reactions

Paliperidone Palmitate-d4 undergoes several types of chemical reactions, including:

Hydrolysis: Converts this compound back to Paliperidone in vivo.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

Oxidation: Requires oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents such as sodium borohydride.

Major Products Formed

Hydrolysis: Produces Paliperidone.

Oxidation and Reduction: Can lead to various metabolites depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Paliperidone Palmitate-d4 is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the stability and reactivity of deuterated compounds.

Biology: Investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotics.

Medicine: Developing improved formulations for the treatment of schizophrenia and related disorders.

Industry: Enhancing the production processes for long-acting injectable medications

Mecanismo De Acción

Paliperidone Palmitate-d4 exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, it acts on alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall therapeutic profile .

Comparación Con Compuestos Similares

Similar Compounds

Risperidone: The parent compound of Paliperidone.

Olanzapine: Another atypical antipsychotic with a similar mechanism of action.

Aripiprazole: A partial agonist at dopamine D2 receptors with unique pharmacological properties.

Uniqueness

Paliperidone Palmitate-d4 stands out due to its long-acting injectable formulation, which significantly improves patient adherence compared to daily oral medications. Its deuterated form also offers potential benefits in terms of metabolic stability and reduced side effects .

Actividad Biológica

Paliperidone palmitate-d4 is a deuterated form of paliperidone palmitate, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. This compound is notable for its long-acting injectable formulation, which allows for extended therapeutic effects with less frequent dosing. The biological activity of this compound encompasses its pharmacokinetics, pharmacodynamics, and clinical efficacy, which are critical for understanding its role in psychiatric treatments.

Pharmacokinetics

Absorption and Distribution

This compound is administered via intramuscular injection, leading to a biphasic release profile. Initial release occurs at a zero-order rate, followed by a first-order release that contributes to its prolonged half-life. The median elimination half-life ranges from 25 to 49 days, allowing for monthly dosing regimens. Studies have shown that the drug achieves peak plasma concentrations (Cmax) significantly higher than those of oral formulations, with simulations indicating a Cmax of 55 ng/mL for a 6 mg oral dose compared to 80 ng/mL for this compound at initiation doses .

Metabolism

This compound undergoes hydrolysis to release the active metabolite paliperidone. Its metabolism involves minimal cytochrome P450 enzyme activity (CYP2D6 and CYP3A4), with renal excretion accounting for the majority of elimination processes. Approximately 59% of an administered dose is excreted unchanged in urine .

Pharmacodynamics

Mechanism of Action

The exact mechanism of action of this compound remains largely unknown; however, it is believed to exert its therapeutic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. Additionally, it interacts with alpha-adrenergic and histaminergic receptors, which may contribute to its side effect profile .

Clinical Efficacy

Case Studies and Clinical Trials

- Efficacy in Schizophrenia : A pivotal Phase 3 trial demonstrated that this compound significantly reduced symptoms in patients with schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). Patients receiving the drug showed significant improvements compared to placebo within the first week of treatment .

- Long-term Outcomes : A mirror-image study assessed hospitalization rates before and after switching to this compound. Results indicated a marked reduction in hospital admissions among patients transitioned to this long-acting formulation, highlighting its effectiveness in maintaining symptom control over extended periods .

- Safety Profile : Common adverse effects include injection site reactions, weight gain, and parkinsonism, consistent with findings from previous studies on similar antipsychotic medications. Importantly, the incidence of extrapyramidal symptoms was lower compared to first-generation antipsychotics .

Comparative Efficacy

The following table summarizes key findings from clinical studies comparing this compound with other antipsychotic treatments:

| Study/Trial | Treatment Group | Outcome Measures | Results |

|---|---|---|---|

| Phase 3 Clinical Trial | This compound | PANSS Total Score | Significant reduction vs placebo (p < 0.01) |

| Mirror Image Study | Pre vs Post Paliperidone | Hospitalization Rates | Decrease in admissions post-switch (p < 0.05) |

| Efficacy Review | Paliperidone vs Oral Risperidone | Extrapyramidal Symptoms | Lower incidence in paliperidone group |

Propiedades

IUPAC Name |

[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMKSBFLAZZBOW-YPEWPAAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H57FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.